molecular formula C6H8N4 B092192 Pyridine-2-carboximidohydrazide CAS No. 1005-02-3

Pyridine-2-carboximidohydrazide

Cat. No.: B092192
CAS No.: 1005-02-3
M. Wt: 136.15 g/mol
InChI Key: DKTIHEQAQFSEAB-UHFFFAOYSA-N
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Description

Pyridine-2-carboximidohydrazide, also known as this compound, is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.159 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-2-carboximidohydrazide typically involves the reaction of pyridine-2-carboxylic acid with hydrazine . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-carboximidohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions to achieve the desired products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Pyridine-2-carboximidohydrazide has a wide range of applications in scientific research :

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-carboxylic acid
  • Pyridine-2-carboxamide
  • Pyridine-2-carboxaldehyde

Uniqueness

Pyridine-2-carboximidohydrazide is unique due to its specific structure and reactivity . It has distinct chemical properties that make it suitable for various applications, including its ability to form stable complexes with metal ions and its potential biological activities.

Properties

IUPAC Name

N'-aminopyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTIHEQAQFSEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061397
Record name 2-Pyridinecarboximidic acid, hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-02-3
Record name 2-Pyridinecarboximidic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboximidic acid, hydrazide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinecarboximidic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-carboximidohydrazide
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A solution of pyridine-2-carbonitrile 20 g (192 mM), hydrazine hydrate (3 eq.) in ethanol (50 ml) is stirred at room temperature for 18 hrs. Reaction mass is then diluted with water, extracted with ethyl acetate, dried over anhydrous sodium sulphate and concentrated under vacuum to yield desired compound.
Quantity
20 g
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50 mL
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Synthesis routes and methods II

Procedure details

2-Cyanopyridine (5.2 g, 50 mmol) and hydrazine hydrate (2.95 g, 50 mmol) were mixed and a small amount of ethanol was added to obtain a clear solution. After standing overnight at ambient temperature, the resulting white crystals were collected by filtration. The resulting product was washed with diethyl ether and dried in the air to afford pyridine-2-carbohydrazonamide.
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5.2 g
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reactant
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2.95 g
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